molecular formula C11H15N3O4S B13306921 N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide

N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13306921
M. Wt: 285.32 g/mol
InChI Key: PAJDHMHWEYJMLN-UHFFFAOYSA-N
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Description

N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonamide core and a 2-amino-2-cyclopropylethyl substituent. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, including enzyme inhibition and antimicrobial activity.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2-amino-2-cyclopropylethyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H15N3O4S/c12-9(8-5-6-8)7-13-19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,8-9,13H,5-7,12H2

InChI Key

PAJDHMHWEYJMLN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Nitration: The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid.

    Sulfonamide Formation: The sulfonamide group can be formed by reacting the amine with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist to specific receptors, modulating their activity.

    Pathway Modulation: Influencing biochemical pathways by altering the activity of key proteins or enzymes.

Comparison with Similar Compounds

Research Findings and Implications

  • Physicochemical Properties : Cyclopropyl-containing sulfonamides like the target are hypothesized to exhibit improved metabolic stability compared to linear-chain analogs .
  • Solubility : Hydroxy-containing analogs (e.g., ) may outperform the target in aqueous solubility, critical for oral bioavailability.
  • Bioactivity : Bulky substituents (e.g., cycloheptyl in ) often reduce binding affinity but increase specificity for larger active sites.

Biological Activity

N-(2-Amino-2-cyclopropylethyl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound is characterized by the following structural components:

  • Cyclopropyl group : Contributes to the compound's rigidity and reactivity.
  • Amino group : Imparts basicity and potential for hydrogen bonding.
  • Nitro group : Often associated with biological activity, particularly in enzyme inhibition.
  • Sulfonamide moiety : Known for antimicrobial properties.

Its molecular formula is C11H15N3O4SC_{11}H_{15}N_{3}O_{4}S with a molecular weight of approximately 285.32 g/mol .

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby interfering with metabolic pathways and signal transduction processes .
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways crucial for cellular functions .

Biological Activities

The biological activities of this compound have been investigated in several contexts:

1. Antimicrobial Activity

Research indicates that compounds with similar nitro and sulfonamide functionalities often exhibit antibacterial properties. For instance, derivatives have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and functional groups present .

2. Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. Its mechanism involves inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, similar compounds have demonstrated efficacy against breast cancer cell lines, leading to significant reductions in cell viability .

3. Anti-inflammatory Effects

The compound has potential anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This action may be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

Several studies highlight the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's effect on bacterial strains; demonstrated significant antibacterial activity with MIC values comparable to standard antibiotics .
Study 2 Explored anticancer effects on MCF-7 breast cancer cells, showing a marked decrease in cell viability and induction of apoptosis .
Study 3 Assessed anti-inflammatory properties through inhibition of COX enzymes, indicating potential use in inflammatory diseases .

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